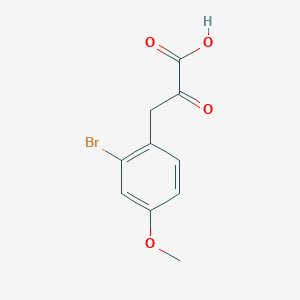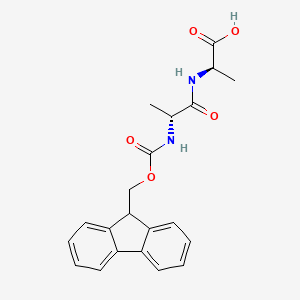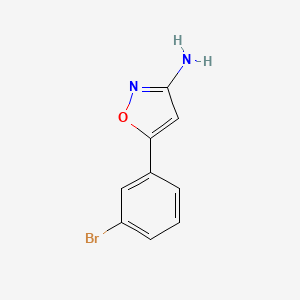![molecular formula C8H8BrN3 B13537987 4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1H-imidazole
- 7-Methyl-1H-benzo[d]imidazole
- 2-Amino-1H-benzo[d]imidazole
Uniqueness
4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a bromine atom and a methyl group on the benzimidazole ring. This combination enhances its chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8BrN3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
7-bromo-4-methyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12) |
Clave InChI |
SVJQGEMZODWDBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Br)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


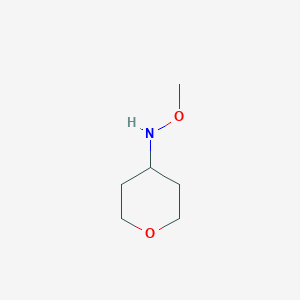


![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
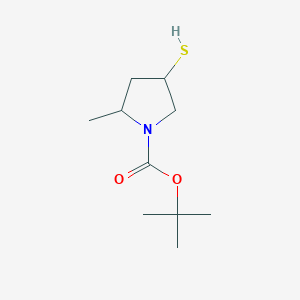
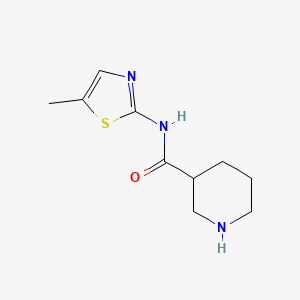
![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
